

A Technical Guide to the Molecular Structure of 2-Amino-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-methylnicotinaldehyde

Cat. No.: B581202

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This guide provides an in-depth technical exploration of **2-Amino-5-methylnicotinaldehyde** (CAS No. 1023814-35-8), a heterocyclic building block of significant interest in medicinal chemistry and materials science.^{[1][2]} As a substituted pyridine, its unique arrangement of amino, methyl, and aldehyde functional groups offers a versatile platform for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This document will delve into the compound's structural characteristics, physicochemical properties, a representative synthesis pathway, a comprehensive framework for its analytical characterization, and critical safety considerations.

Core Molecular Structure and Physicochemical Properties

2-Amino-5-methylnicotinaldehyde is a pyridine derivative characterized by an amino group at the C2 position, an aldehyde (formyl) group at the C3 position, and a methyl group at the C5 position. This specific substitution pattern dictates its reactivity and potential applications. The electron-donating amino group and the electron-withdrawing aldehyde group create a unique electronic profile within the aromatic ring, influencing its role in chemical synthesis.

Below is a diagram of its core molecular structure.

Caption: Molecular Structure of **2-Amino-5-methylnicotinaldehyde**.

Physicochemical Data Summary

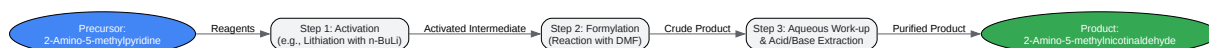
The key properties of this compound are summarized below for quick reference. These values are critical for planning synthetic transformations, purification procedures, and for ensuring appropriate storage and handling.

Property	Value	Source
CAS Number	1023814-35-8	[1][2]
Molecular Formula	C ₇ H ₈ N ₂ O	[1][3]
Molar Mass	136.15 g/mol	[1][3]
Appearance	Solid	[3][4]
Density	1.206 ± 0.06 g/cm ³ (Predicted)	[3]
Boiling Point	293.0 ± 40.0 °C (Predicted)	[3]
pKa	5.13 ± 0.49 (Predicted)	[3]
Purity	Typically ≥95.0%	[4]

Synthesis Pathway: A Representative Protocol

While multiple synthetic routes can be envisioned, a common and logical approach to **2-Amino-5-methylnicotinaldehyde** involves the formylation of its precursor, 2-Amino-5-methylpyridine (also known as 2-amino-5-picoline).[5][6] The introduction of an aldehyde group onto an activated pyridine ring can be achieved through various methods, such as ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF), or through electrophilic substitution reactions under specific conditions.

The following diagram outlines a generalized workflow for such a synthesis.



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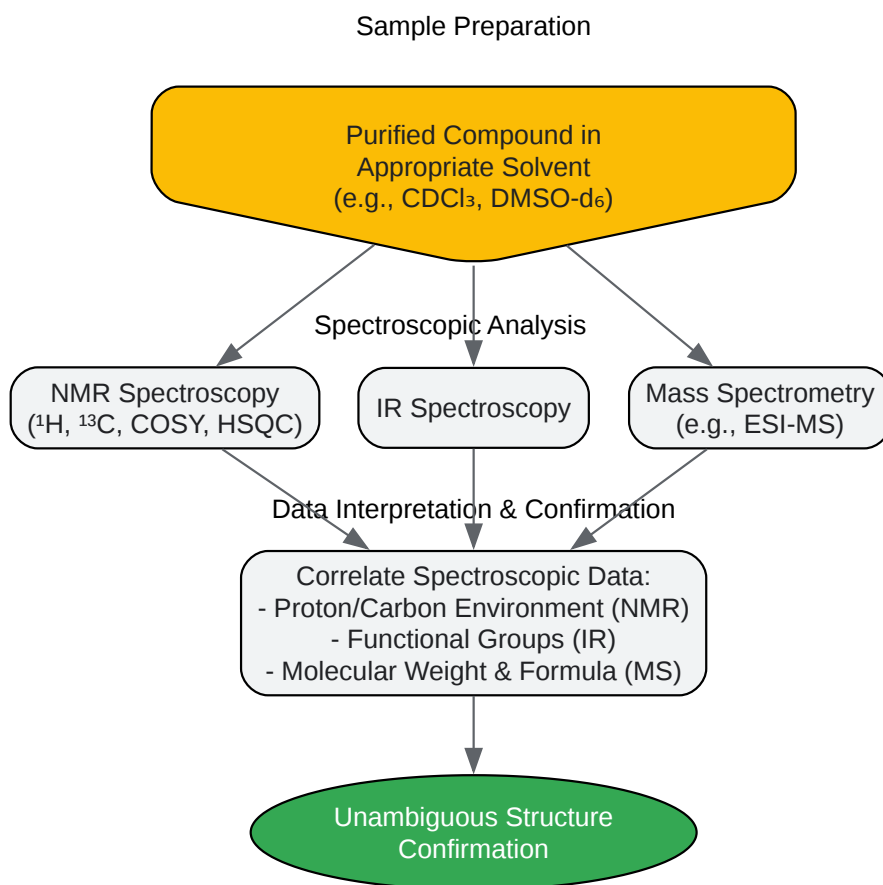
Caption: Generalized workflow for the synthesis of the title compound.

Causality in Experimental Design:

- **Precursor Choice:** 2-Amino-5-methylpyridine is an ideal starting material.^{[5][6]} The amino group at the C2 position is a powerful ortho-directing group, activating the C3 position for electrophilic attack or deprotonation, thus facilitating the selective introduction of the aldehyde group.
- **Activation Step:** Directed ortho-metalation is a highly effective strategy. Using a strong base like n-butyllithium (n-BuLi) selectively removes the proton at the C3 position, creating a nucleophilic lithiated intermediate. This step is typically performed at low temperatures (e.g., -78 °C) in an inert solvent like THF to prevent side reactions.
- **Formylation:** N,N-Dimethylformamide (DMF) serves as a robust and readily available source of the formyl group. The lithiated intermediate attacks the carbonyl carbon of DMF.
- **Work-up and Purification:** An aqueous work-up is necessary to quench the reaction and hydrolyze the intermediate to yield the final aldehyde. Subsequent extraction and purification, often by column chromatography, are required to isolate the product from unreacted starting material and byproducts.

Structural Elucidation: A Multi-Technique Approach

Confirming the molecular structure of a synthesized compound is a cornerstone of chemical research. A self-validating system of analysis, employing multiple spectroscopic techniques, is essential for unambiguous characterization. While specific experimental spectra for **2-Amino-5-methylnicotinaldehyde** are not widely published, its structure can be confidently confirmed by interpreting the expected data from NMR, IR, and Mass Spectrometry.



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Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals:
 - Aldehyde Proton (-CHO): A singlet at a highly deshielded position, typically δ 9.5-10.5 ppm.
 - Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons at the C4 and C6 positions of the pyridine ring. Their specific shifts and coupling constants would confirm their relative positions.

- Amino Protons ($-\text{NH}_2$): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the δ 4.0-6.0 ppm range.
- Methyl Protons ($-\text{CH}_3$): A sharp singlet around δ 2.1-2.5 ppm, integrating to three protons. [7]
- ^{13}C NMR: The carbon NMR spectrum will corroborate the structure by showing seven distinct carbon signals:
 - Aldehyde Carbonyl: A highly deshielded signal around δ 190-200 ppm.
 - Aromatic Carbons: Five signals in the aromatic region (δ 110-165 ppm), with the carbon bearing the amino group (C2) being the most shielded and the carbon bearing the aldehyde (C3) also showing a characteristic shift.
 - Methyl Carbon: An upfield signal around δ 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

- N-H Stretching: Two distinct, sharp to medium bands in the $3300\text{-}3500\text{ cm}^{-1}$ region, characteristic of a primary amine ($-\text{NH}_2$). [8]
- C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm^{-1} , while the aliphatic C-H stretches of the methyl group will be just below 3000 cm^{-1} .
- C=O Stretching: A strong, sharp absorption band around $1680\text{-}1710\text{ cm}^{-1}$ is the hallmark of the aldehyde carbonyl group. Conjugation with the aromatic ring shifts this frequency to a slightly lower wavenumber compared to a simple aliphatic aldehyde.
- C=C and C=N Stretching: Multiple bands in the $1400\text{-}1650\text{ cm}^{-1}$ region corresponding to the pyridine ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide evidence of the molecular formula through high-resolution measurements.

- **Molecular Ion Peak (M^+):** In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the parent ion peak would be observed at an m/z ratio corresponding to the molecular weight of the compound (136.15).[\[1\]](#)[\[3\]](#)
- **High-Resolution MS (HRMS):** HRMS would confirm the elemental composition ($C_7H_8N_2O$) by providing a highly accurate mass measurement, distinguishing it from other potential isomers.
- **Fragmentation Pattern:** Common fragmentation pathways would likely involve the loss of the formyl group ($-CHO$, 29 Da) or the methyl radical ($-CH_3$, 15 Da), providing further structural evidence.

Applications in Drug Development and Chemical Synthesis

The true value of **2-Amino-5-methylnicotinaldehyde** lies in its utility as a versatile chemical intermediate. Its structure is a precursor to more complex heterocyclic systems that are prevalent in pharmaceuticals.

- **Synthesis of Naphthyridines:** It is explicitly cited as a reactant for preparing naphthyridines.[\[2\]](#) The amino and aldehyde groups are perfectly positioned to undergo the Friedländer annulation reaction with a ketone or alkyne, a powerful method for constructing this privileged scaffold in medicinal chemistry.
- **Scaffold for Bioactive Molecules:** The aminopyridine core is a common feature in many biologically active compounds.[\[6\]](#)[\[9\]](#) Derivatives of similar structures have been investigated as inhibitors for various enzymes, including protein kinases and monoamine oxidase, suggesting potential for this scaffold in developing treatments for cancer or neurodegenerative diseases.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Amino-5-methylnicotinaldehyde** is not readily available, data from its precursor, 2-Amino-5-methylpyridine, provides a strong basis for assessing its potential hazards.[6][13] Extreme caution is warranted when handling this compound.

- Primary Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[6][13] Expected to cause serious skin and eye irritation.[6]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][14] A respirator may be required if dust is generated.[15]
- Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[14] Avoid dust formation.[5][16] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][16]

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- To cite this document: BenchChem. [A Technical Guide to the Molecular Structure of 2-Amino-5-methylnicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581202#2-amino-5-methylnicotinaldehyde-molecular-structure]

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